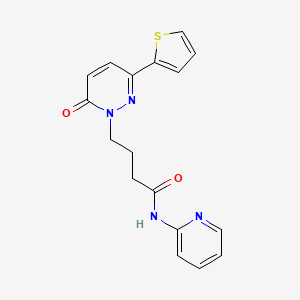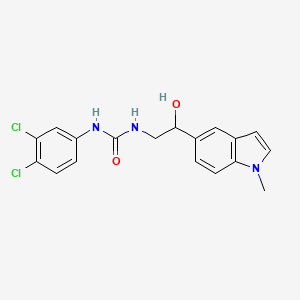![molecular formula C16H16N2O3S2 B2650480 O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate CAS No. 56181-01-2](/img/structure/B2650480.png)
O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate” is a chemical compound with the molecular formula C16H16N2O3S2 . It is a type of thiocarbamate, which are organosulfur compounds and sulfur analogues of carbamates .
Synthesis Analysis
Thiocarbamates, including “O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate”, can be synthesized by the reaction of water or alcohols upon thiocyanates . The general reaction is RSCN + H2O → RSC(=O)NH2 or RSCN + R’OH → RSC(=O)NR’H . Similar reactions are seen between alcohols and thiocarbamoyl chlorides .Molecular Structure Analysis
As a thiocarbamate, “O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate” has two isomeric forms: O-thiocarbamates, ROC(=S)NR2 (esters), and S-thiocarbamates, RSC(=O)NR2 (thioesters) .Chemical Reactions Analysis
In the Newman-Kwart rearrangement, O-thiocarbamates can isomerize to S-thiocarbamates . This reaction, which generally requires high temperatures, is an important method for the synthesis of thiophenols .Aplicaciones Científicas De Investigación
Inhibition of Aldehyde Dehydrogenase
Research has revealed that certain thiocarbamate herbicides, including S-ethyl N,N-dipropylthiocarbamate (EPTC), can inhibit mitochondrial low-Km aldehyde dehydrogenase (ALDH) in liver, subsequently elevating acetaldehyde levels in blood and brain. This finding is significant due to the potential for these herbicides to sensitize agricultural workers to ethanol intoxication, drawing parallels with the alcohol-aversion drug disulfiram and its metabolites (Quistad, Sparks, & Casida, 1994).
Aminolysis of Aryl N-ethyl Thiocarbamates
A study exploring the aminolysis of aryl N-ethyl thiocarbamates with benzylamines has shown that the rates are faster compared to aryl N-phenyl thiocarbamates. This difference in rate is attributed to the stronger push to expel the leaving group by EtNH than the PhNH nonleaving group, suggesting a concerted process in the reaction mechanism (Oh, Park, Sung, & Lee, 2004).
Novel Thiol Reagent for Probing Ion Channel Structure
A novel thiol reagent named MTSAC has been synthesized, which contains a carbamate functional group and a positively charged terminal amino group. This reagent exhibits behavior that may be useful in establishing the proximity to the pore in ion channel proteins of unknown structure, as it alters single-channel currents in modified gramicidin channels (Foong et al., 1997).
Inhibition of Aldehyde Dehydrogenase by Thiocarbamate Herbicides
Thiocarbamate herbicides, structurally similar to S-Methyl N,N-diethylthiolcarbamate (DETC-Me), a metabolite of disulfiram, have been observed to inhibit rat liver low Km mitochondrial aldehyde dehydrogenase (ALDH2) in vivo. This inhibition is attributed to the formation of thiocarbamate sulfoxides, suggesting potential occupational implications for workers exposed to these herbicides (Hart & Faiman, 1995).
Mecanismo De Acción
Propiedades
IUPAC Name |
O-ethyl N-[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-2-21-16(22)17-15(13-9-5-3-6-10-13)18-23(19,20)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNUMSZZEAPXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)NC(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=S)N/C(=N\S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide](/img/structure/B2650398.png)
![(1R,5S)-N-(tert-butyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2650400.png)
![2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide](/img/structure/B2650402.png)


![3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B2650406.png)



![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2650417.png)
![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)

